8-(4-Methylphenyl)sulfonyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Description
8-(4-Methylphenyl)sulfonyl-1-phenyl-1,3,8-triazaspiro[45]decan-4-one is a complex organic compound with a unique spirocyclic structureIts molecular formula is C13H17N3O, and it has a molecular weight of 231.29 g/mol .
Properties
Molecular Formula |
C20H23N3O3S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
8-(4-methylphenyl)sulfonyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C20H23N3O3S/c1-16-7-9-18(10-8-16)27(25,26)22-13-11-20(12-14-22)19(24)21-15-23(20)17-5-3-2-4-6-17/h2-10H,11-15H2,1H3,(H,21,24) |
InChI Key |
GVWOWIJVRLIGMG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)NCN3C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)NCN3C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PP-11; PP 11; PP11 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Methylphenyl)sulfonyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one typically involves multiple steps. One common method includes the reaction of a suitable amine with a spirocyclic ketone under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then heated to facilitate the formation of the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
8-(4-Methylphenyl)sulfonyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
8-(4-Methylphenyl)sulfonyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(4-Methylphenyl)sulfonyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one: Shares a similar spirocyclic structure but lacks the sulfonyl group.
1-Isopropyl-1,3,8-triazaspiro[4.5]decan-4-one: Similar structure with an isopropyl group instead of a phenyl group.
Uniqueness
8-(4-Methylphenyl)sulfonyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one is unique due to the presence of the sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
